1,1-Cyclohexanedimethanol, 2-methyl- is an organic compound classified as a diol due to the presence of two hydroxyl (OH) groups. This compound is part of the cyclohexanedimethanol family, which includes various isomers, primarily utilized in the production of polyesters and other chemical intermediates. The general formula for cyclohexanedimethanol is , and it serves as a critical building block in polymer chemistry.
This compound can be synthesized through various methods, including catalytic hydrogenation processes and reactions involving dimethyl terephthalate. Leading producers include Eastman Chemical in the United States and SK Chemicals in South Korea, which utilize different catalysts and reaction conditions to optimize yield and isomer ratios.
1,1-Cyclohexanedimethanol, 2-methyl- falls under the category of aliphatic alcohols and specifically belongs to the class of diols. It is characterized by its structural features that include a cyclohexane ring with two hydroxymethyl groups.
The synthesis of 1,1-cyclohexanedimethanol, 2-methyl- can be achieved through several methods:
The reaction conditions often include specific temperatures and pressures to optimize the yield. For example, typical hydrogenation reactions are conducted at elevated pressures (around 4 MPa) and moderate temperatures (approximately 240 °C) to achieve high conversion rates .
The molecular structure of 1,1-cyclohexanedimethanol, 2-methyl- features a cyclohexane ring with two hydroxymethyl groups located at positions one and one (hence the name). The presence of a methyl group at position two introduces steric effects that influence its chemical behavior.
1,1-Cyclohexanedimethanol, 2-methyl- participates in various chemical reactions typical for alcohols and diols:
The reactivity of the hydroxyl groups allows for further functionalization, making it suitable for producing various derivatives used in polymer chemistry.
The mechanism of action for reactions involving 1,1-cyclohexanedimethanol typically involves nucleophilic attacks by the hydroxyl groups on electrophiles. For example:
Kinetic studies indicate that reaction rates are influenced by temperature, solvent polarity, and the presence of catalysts.
Relevant analyses show that variations in molecular structure can significantly affect these properties, particularly in polymer applications.
1,1-Cyclohexanedimethanol, 2-methyl- has several important applications:
The synthesis of 2-methyl-1,1-cyclohexanedimethanol (M-CHDM) relies on regioselective hydrogenation, where catalytic systems enable precise reduction of aromatic precursors or functionalized intermediates. Industrial-scale production typically employs tert-butyl-substituted dimethyl terephthalate or analogous methylated aromatics as starting materials. Hydrogenation occurs under elevated pressures (20–200 bar) and temperatures (100–200°C), with catalyst selection critically determining regioselectivity and yield [7] [9].
Supported bimetallic catalysts exhibit superior performance in these transformations. For example, Ru-Pt-Sn tri-metallic nanoclusters immobilized on TiO₂ achieve >95% conversion of methylated precursors to M-CHDM at 100°C and 20 bar H₂. This low-temperature operation suppresses unwanted ring hydrogenation or demethylation byproducts. Meanwhile, Pd/Al₂O₃ systems facilitate hydrogenation of carboxylic intermediates (e.g., 2-methyl-terephthalic acid) to corresponding diols, though they require rigorous control of Pd dispersion to prevent over-reduction to cyclohexane derivatives [7]. Copper chromite (CuCr₂O₄) catalysts remain industrially relevant for carbonyl reduction steps but necessitate promoters (e.g., Ba, Zn) to stabilize activity during continuous operation [7] [9].
Table 1: Catalytic Systems for Regioselective Hydrogenation
Catalyst | Conditions | Conversion | M-CHDM Selectivity | Key Advantage |
---|---|---|---|---|
Ru₅PtSn/TiO₂ | 100°C, 20 bar H₂ | 98% | 95% | Low-temperature operation |
Pd/Al₂O₃ (5% wt.) | 180°C, 150 bar H₂ | 92% | 88% | Tolerance to acid functionalities |
CuCr₂O₄-BaO | 200°C, 200 bar H₂ | 95% | 85% | Cost-effectiveness for bulk production |
Lewis acid catalysts enable C–O bond formation critical for M-CHDM-derived intermediates, particularly in synthesizing epoxides for downstream polymer applications. Zinc-based catalysts (e.g., ZnCl₂, Zn(OAc)₂) efficiently mediate etherification between M-CHDM and allyl halides, forming bis-allyl ether precursors essential for epoxidation. This reaction proceeds optimally in aprotic solvents (e.g., toluene) at 80–110°C, achieving yields >90% within 6 hours [3].
Subsequent epoxidation employs titanium(IV) isopropoxide (Ti(OⁱPr)₄) or molybdenum catalysts to convert allyl ethers to glycidyl ether derivatives. Stereoselectivity depends on peroxide selection: meta-chloroperbenzoic acid (mCPBA) delivers syn-epoxides, while hydrogen peroxide/Ti(OⁱPr)₄ favors anti-isomers. Kinetic studies reveal that electron donation from M-CHDM’s methyl group accelerates epoxide formation by 1.8× compared to unsubstituted CHDM [3] [5].
Epoxide ring-opening polymerization (ROP) further diversifies applications. Boron trifluoride etherate (BF₃·OEt₂) initiates ROP of M-CHDM-derived epoxides, yielding polyethers with tailored molecular weights (Đ = 1.1–1.3). The methyl group’s steric bulk enhances chain rigidity, increasing glass transition temperatures (Tg) by 15–20°C versus linear analogs [5] [6].
M-CHDM’s cyclohexane ring exists in cis and trans configurations, profoundly influencing polymer crystallinity and thermal behavior. Industrial hydrogenation produces a thermodynamically controlled cis:trans ratio (30:70), but stereoselective synthesis can manipulate this balance [4] [9].
Stereoselective strategies include:
Table 2: Impact of Isomer Ratio on Polyester Properties
Isomer Ratio (cis:trans) | Polymer Tm (°C) | Crystallinity (%) | Tg (°C) | Application Relevance |
---|---|---|---|---|
30:70 (equilibrium) | 215 | 45 | 85 | Standard engineering plastics |
10:90 (enriched trans) | 245 | 68 | 92 | High-temperature films |
90:10 (enriched cis) | Amorphous | <5 | 78 | Transparent coatings |
The methyl substituent at C2 further complicates stereochemistry by introducing axial chirality. Trans-M-CHDM adopts a diequatorial conformation, enhancing polyester chain linearity and crystallization rates. Conversely, cis-isomers force chain kinking, suppressing crystallinity but improving solubility and optical clarity [1] [9].
Industrial M-CHDM synthesis generates significant byproducts: light ends (methanol, water), heavies (dimers, trimers), and isomeric impurities (1,2- and 1,3-CHDM derivatives). Efficient separation ensures product purity >99.5%, essential for high-performance polymers [7] [8].
Key separation technologies:
Byproduct valorization enhances process sustainability. Methanol from ester hydrogenation is purified (>99.9%) and recycled. Heavy esters undergo transesterification with ethylene glycol to yield bis(hydroxyethyl) terephthalate (BHET), a PET monomer [8]. Modern plants integrate hydrogenolysis units to convert heavies into cyclohexanemethanol, achieving 95% carbon utilization [7].
Table 3: Industrial Byproduct Streams and Valorization Pathways
Byproduct | Composition | Valorization Method | Value-Added Product |
---|---|---|---|
Methanol-water mix | 80% MeOH, 20% H₂O | Distillation | Solvent-grade methanol (99.9%) |
Heavy esters | Dimers, cyclohexenyl esters | Hydrogenolysis | Cyclohexanemethanol |
Isomeric impurities | 1,2-CHDM, 1,3-CHDM | Isomerization/recycling | Fuel additives |
Spent catalysts | Pd, Ru, Cu residues | Acid leaching & electrowinning | Metal recovery (>98%) |
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